Methylsulfonyl vs. Cyclopropylsulfonyl Azetidine: Computed Physicochemical Differentiation
When compared to its closest commercially available analog, 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, the methylsulfonyl derivative demonstrates distinctly different computed physicochemical properties that are relevant for solubility and permeability. The methylsulfonyl compound has a lower molecular weight (294.33 vs. 320.37 g/mol for the cyclopropyl analog, a 26 g/mol reduction) and a more favorable XLogP3 (-0.2 vs. an estimated +0.3 to +0.5 for the cyclopropyl analog based on the additional two methylene units), translating to a predicted difference in logP of approximately 0.5–0.7 log units [1]. This difference matters because the methylsulfonyl compound falls within the more desirable lower-lipophilicity space that is associated with reduced promiscuity and better aqueous solubility [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = -0.2; MW = 294.33 g/mol |
| Comparator Or Baseline | 1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide: MW ~320.37 g/mol; XLogP3 estimated ~+0.3 to +0.5 |
| Quantified Difference | ΔMW ≈ -26 g/mol; ΔXLogP3 ≈ -0.5 to -0.7 log units (target compound is more hydrophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); cyclopropyl analog properties estimated from structural additivity |
Why This Matters
For procurement decisions, the lower lipophilicity of the methylsulfonyl compound positions it as a more favorable starting point for lead optimization in programs where aqueous solubility and reduced off-target binding are critical parameters.
- [1] PubChem. N-(1H-Indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide. PubChem CID: 71785546. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71785546. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
